molecular formula C6H11Cl2N3O B1445680 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride CAS No. 1384431-32-6

1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride

Cat. No. B1445680
M. Wt: 212.07 g/mol
InChI Key: GYGKGKXMABIZFJ-UHFFFAOYSA-N
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Description

“1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride” is a chemical compound with the molecular formula C6H9N3O.2ClH . It is a powder and its molecular weight is 212.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O.2ClH/c10-6-4-3-7-2-1-5(4)8-9-6;;/h7H,1-3H2,(H2,8,9,10);2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.08 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Kinase Inhibitors The pyrazolo[3,4-b]pyridine scaffold, similar in structure to the query compound, has shown significant versatility in the design of kinase inhibitors. This scaffold facilitates interaction with kinases through multiple binding modes, making it a recurrent motif in kinase inhibition patents and research. Its ability to bind to the hinge region of the kinase and form additional interactions in the kinase pocket underscores its importance in developing potent and selective kinase inhibitors (Wenglowsky, 2013).

Synthetic Applications The pyranopyrimidine core, including structures related to the query compound, has been identified as crucial for the medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. Hybrid catalysts, such as organocatalysts and nanocatalysts, have been used for synthesizing various heterocyclic compounds, demonstrating the pyranopyrimidine scaffolds' versatility and applicability in drug development (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry The pyrazolo[1,5-a]pyrimidine scaffold, akin to the query chemical structure, is highlighted for its broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. Its role as a building block for drug-like candidates showcases the potential for further exploration and development of new therapeutic agents (Cherukupalli et al., 2017).

Heterocyclic Chemistry In the broader scope of heterocyclic chemistry, the pyrazole ring system, related to the query compound, is identified as a significant component due to its presence in many drugs and pharmaceutical compounds. This underscores the role of pyrazole and its derivatives in developing new therapeutic agents with various biological activities (Bhattacharya et al., 2022).

Organic Synthesis and Catalysis Heterocyclic N-oxide derivatives, including those synthesized from structures similar to the query compound, have shown significant versatility and importance in organic synthesis, catalysis, and drug development. Their role in forming metal complexes, designing catalysts, and their application in medicinal chemistry highlights their potential in advanced chemistry research (Li et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” according to its MSDS . For more detailed safety and hazard information, please refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c10-6-4-1-2-7-3-5(4)8-9-6;;/h7H,1-3H2,(H2,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGKGKXMABIZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride

CAS RN

1384431-32-6
Record name 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 3
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 4
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 5
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 6
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride

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